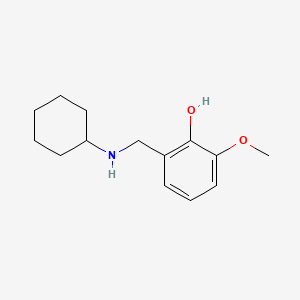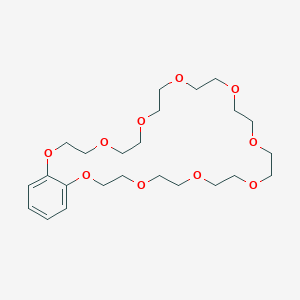
3-Hydroxy-2,2-dimethyltetradecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,2-dimethyltetradecanal is a chemical compound with the molecular formula C16H32O2 It is an aldehyde with a hydroxyl group and two methyl groups attached to the second carbon of the tetradecanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyltetradecanal can be achieved through several methods. One common approach involves the condensation reaction of paraformaldehyde with isobutylaldehyde in the presence of a catalyst. The reaction is typically carried out at temperatures between 60-85°C. The resulting product is then subjected to reduced pressure distillation to remove low-melting-point substances, followed by crystallization and filtration to obtain the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,2-dimethyltetradecanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid anhydrides are used for substitution reactions.
Major Products
Oxidation: Formation of 3-keto-2,2-dimethyltetradecanal or 3-carboxy-2,2-dimethyltetradecanoic acid.
Reduction: Formation of 3-hydroxy-2,2-dimethyltetradecanol.
Substitution: Formation of various ethers and esters depending on the substituents used
Aplicaciones Científicas De Investigación
3-Hydroxy-2,2-dimethyltetradecanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,2-dimethyltetradecanal involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-4-methylquinoline
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Uniqueness
3-Hydroxy-2,2-dimethyltetradecanal is unique due to its specific structure, which includes a hydroxyl group and two methyl groups on the second carbon of the tetradecanal chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
88903-23-5 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
3-hydroxy-2,2-dimethyltetradecanal |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-15(18)16(2,3)14-17/h14-15,18H,4-13H2,1-3H3 |
Clave InChI |
VEHKSWUVOHLUED-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(C(C)(C)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)
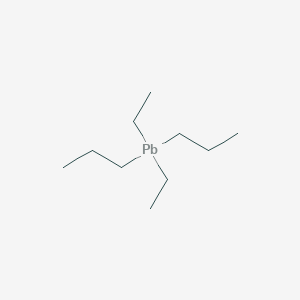
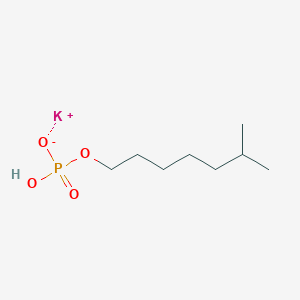
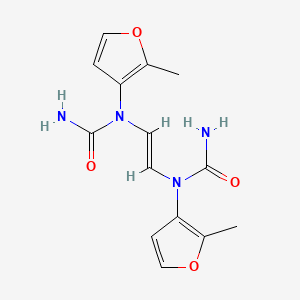
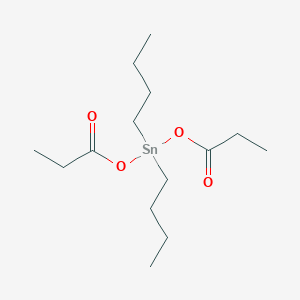
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146384.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B14146389.png)


